Gymnemoside b

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

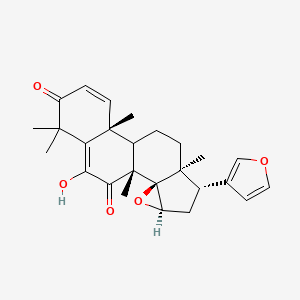

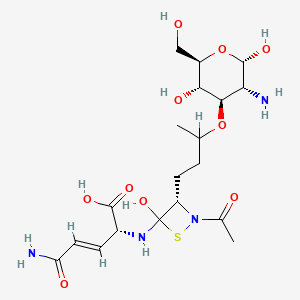

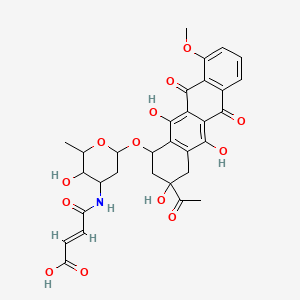

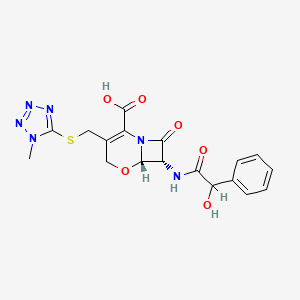

Gymnemoside b is a triterpenoid saponin found in Gymnema sylvestre, a medicinal plant used in Asia for thousands of years . It is one of the phytoconstituents responsible for the plant’s therapeutic effects . Gymnemoside b and other triterpenoids from the plant have shown slight inhibitory activity towards the increase of glucose absorption .

Chemical Reactions Analysis

Gymnemoside b has been found to interact with endothelial nitric oxide synthase (eNOS), an enzyme involved in the production of nitric oxide . It binds at the site Phe460 with binding energies similar to that of the agonist serotonin .Physical And Chemical Properties Analysis

Gymnemoside b is a triterpenoid saponin, a class of compounds known for their complex structures and diverse biological activities . Specific physical and chemical properties of Gymnemoside b are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

1. Geographic Variation and Bioactive Compounds

Gymnema sylvestre, a plant containing Gymnemoside B, shows variation based on geography. A study found significant differences in the chemical composition of G. sylvestre samples from different regions. This diversity suggests potential variations in therapeutic applications depending on the geographic source of the plant (Pham et al., 2018).

2. Potential for Diabetes Management

Gymnema sylvestre has been identified as a potential therapeutic agent for diabetes management. Compounds like Gymnemoside B in the plant have shown promising results in stimulating insulin release from the pancreas, contributing to its antidiabetic activity (Thakur et al., 2012).

3. α-Glucosidase and α-Amylase Inhibitory Activities

Research has demonstrated that compounds from Gymnema sylvestre, including Gymnemoside B, exhibit significant α-glucosidase and α-amylase inhibitory activities. These activities are crucial for managing postprandial blood glucose levels, making them valuable for diabetes treatment (Kiem et al., 2020).

4. Antioxidant Properties and Liver Protection

Gymnema montanum, closely related to Gymnema sylvestre, has demonstrated antioxidant properties. The presence of compounds like Gymnemoside B may contribute to these effects, offering liver protection and anti-peroxidative benefits, particularly useful in managing diabetes-related complications (Ananthan et al., 2003).

5. Impact on Obesity and Metabolic Syndrome

Studies have indicated that Gymnema sylvestre, containing compounds like Gymnemoside B, can be effective in attenuating obesity and improving metabolic syndrome. This is particularly notable in high-fat diet-induced obesity models, suggesting potential applications in weight management (Kim et al., 2016).

6. Immunomodulatory Properties

Gymnemic acid, found alongside Gymnemoside B in Gymnema sylvestre, has shown immunomodulatory properties, stimulating lymphoid components of the immune system. This suggests a broader therapeutic potential for the plant and its compounds, beyond diabetes management (Singh et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

174232-51-0 |

|---|---|

Molekularformel |

C43H66O14 |

Molekulargewicht |

807 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aS,9S,10S,12aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-27(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-28(43)54-22(3)46/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25?,26?,27?,28-,29+,30+,31-,32+,33-,34-,37-,39+,40?,41-,42-,43+/m1/s1 |

InChI-Schlüssel |

TUFFPVGNIUQUNL-HVGPGFHUSA-N |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@H]2CC1(C)C)C)OC(=O)C)CO)O |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |

Kanonische SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |

Synonyme |

16-O-acetyl-21-O-tigloylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

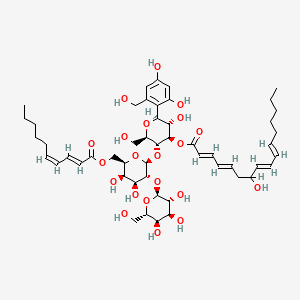

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)

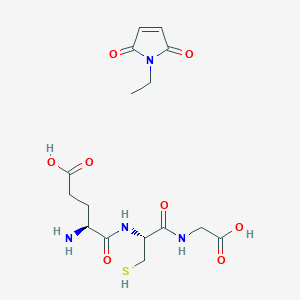

![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)